molecular formula C39H30BrN B2445202 N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1268621-99-3

N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No. B2445202
CAS RN: 1268621-99-3
M. Wt: 592.58
InChI Key: BVGHBDVZNITQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine (hereafter referred to as NBF) is an organic compound belonging to the family of fluoren-2-amines. It is composed of two aromatic rings connected by an amine group and a bromine atom. NBF has been studied extensively due to its potential applications in organic synthesis, medicinal chemistry and material science.

Scientific Research Applications

Fluorescent Materials and Sensors

  • BODIPY-Based Materials : The BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platform has been identified as a versatile foundation for developing organic semiconductors, especially for applications in organic light-emitting diodes (OLEDs). These materials are recognized for their tunability from green to near-infrared (NIR) emission, supporting their use in sensors, organic thin-film transistors, and organic photovoltaics. The aggregation-induced emission (AIE) characteristic of BODIPY-based materials further enhances their applicability as 'metal-free' infrared emitters (Squeo & Pasini, 2020).

Advanced Oxidation Processes for Environmental Remediation

  • Degradation of Nitrogen-containing Compounds : Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for water purification. This review focuses on the degradation efficiencies of AOPs for aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, offering insights into reaction mechanisms and the impact of process parameters (Bhat & Gogate, 2021).

Catalysis and Organic Synthesis

  • Copper Catalyst Systems : Recyclable copper catalyst systems have been developed for C-N bond-forming cross-coupling reactions using aryl halides and arylboronic acids. These systems demonstrate potential for commercial exploitation in the synthesis of complex organic molecules, highlighting the role of additives, solvents, and the nature of aryl halides in reactivity and recycle studies (Kantam et al., 2013).

Metal–Organic Frameworks (MOFs) for Gas Adsorption

  • Amine-functionalized MOFs : Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture due to the strong interaction between CO2 and amino functionalities. This review covers the syntheses, structures, and properties of amine-functionalized MOFs, underscoring their applications in gas adsorption and catalysis. The methodologies discussed include in situ synthesis, post-modification, and physical impregnation, aiming to enhance CO2 sorption capacity (Lin, Kong, & Chen, 2016).

properties

IUPAC Name

N-[4-(4-bromophenyl)phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30BrN/c1-39(2)37-11-7-6-10-35(37)36-25-24-34(26-38(36)39)41(32-20-14-29(15-21-32)27-8-4-3-5-9-27)33-22-16-30(17-23-33)28-12-18-31(40)19-13-28/h3-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGHBDVZNITQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.